molecular formula C6H3Cl2NO3 B1219690 2,4-Dichloro-6-nitrophenol CAS No. 609-89-2

2,4-Dichloro-6-nitrophenol

Cat. No.: B1219690
CAS No.: 609-89-2
M. Wt: 208 g/mol
InChI Key: LYPMXMBQPXPNIQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 2,4-Dichloro-6-nitrophenol (2,4-DCNP) is the mitochondrial phosphorylation process in organisms . It also acts as a specific inhibitor of sulfotransferases .

Mode of Action

2,4-DCNP inhibits the phosphorylation process of mitochondria, preventing the production of adenosine triphosphate (ATP) . This inhibition disrupts energy metabolism within the organism, leading to its death . As a sulfotransferase inhibitor, it can reduce the neosynthesis of certain compounds .

Biochemical Pathways

The degradation of 2,4-DCNP involves various biochemical pathways. The compound undergoes processes such as photoreduction, photonucleophilic substitution, photoionization, and dimerization . The primary photochemical mechanisms include photoionization from the singlet state and heterolytic C–Cl bond splitting in the triplet state .

Pharmacokinetics

It’s known that the compound shows a rapid distribution phase upon intravenous injection .

Result of Action

The action of 2,4-DCNP results in energy metabolism disorders in the target organism, leading to its death . The inhibition of sulfotransferases can also impact the synthesis of certain compounds .

Action Environment

Environmental factors significantly influence the action of 2,4-DCNP. For instance, the presence of natural organic matter can inhibit the direct photolysis of the compound . Additionally, the compound is commonly found in agriculturally impacted waters, indicating that its distribution and effects may be influenced by agricultural practices .

Biochemical Analysis

Biochemical Properties

2,4-Dichloro-6-nitrophenol plays a significant role in biochemical reactions, particularly as an inhibitor of sulfotransferases. Sulfotransferases are enzymes that catalyze the transfer of sulfate groups to various substrates, including hormones, neurotransmitters, and drugs. By inhibiting these enzymes, this compound can reduce the synthesis of sulfated compounds such as pregnenolone sulfate and dehydroepiandrosterone sulfate . This inhibition can affect various biochemical pathways and processes within the cell.

Cellular Effects

The effects of this compound on cells are diverse and significant. Studies have shown that this compound can disrupt thyroid hormone synthesis and transport pathways in fish, leading to altered levels of thyroid hormones such as triiodothyronine (T3) and thyroxine (T4) . Additionally, this compound has been observed to cause developmental toxicity in embryos, leading to increased mortality, malformations, and decreased hatching rates . These cellular effects highlight the compound’s potential impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of sulfotransferases, which reduces the synthesis of sulfated compounds . This inhibition can lead to changes in the levels of hormones and other biomolecules that rely on sulfation for their activity. Additionally, this compound can interact with other biomolecules, potentially affecting their function and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound can degrade over time, leading to changes in its activity and effects on cellular function . Long-term exposure to this compound can result in persistent alterations in cellular processes, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant toxicity and adverse effects . For example, in fish, exposure to higher concentrations of this compound has been shown to disrupt thyroid hormone levels and cause developmental toxicity . Understanding the dosage effects is crucial for assessing the compound’s safety and potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to sulfation. The compound interacts with sulfotransferases, affecting the synthesis of sulfated compounds . Additionally, it may undergo metabolic transformations, leading to the formation of other metabolites . These interactions and transformations can influence metabolic flux and the levels of various metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important factors that determine its activity and effects. The compound can be transported by specific transporters or binding proteins, affecting its localization and accumulation . Understanding these transport mechanisms is crucial for predicting the compound’s distribution and potential effects within the body.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell, where it can interact with target biomolecules . Post-translational modifications and targeting signals can play a role in determining the compound’s localization and its subsequent effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dichloro-6-nitrophenol can be synthesized by the nitration of 2,4-dichlorophenol. The process involves dissolving 2,4-dichlorophenol in concentrated nitric acid, followed by cooling and crystallization to obtain the desired product .

Industrial Production Methods: In industrial settings, the preparation of this compound typically involves the chlorination of 4-chloro-2-nitrophenol-6-sulfonic acid . This method is preferred due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-6-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

2,4-dichloro-6-nitrophenol
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InChI

InChI=1S/C6H3Cl2NO3/c7-3-1-4(8)6(10)5(2-3)9(11)12/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPMXMBQPXPNIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00209738
Record name Phenol, 2,4-dichloro-6-nitro-
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Molecular Weight

208.00 g/mol
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Physical Description

Crystalline solid; [Sigma-Aldrich MSDS]
Record name 2,4-Dichloro-6-nitrophenol
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Vapor Pressure

0.000057 [mmHg]
Record name 2,4-Dichloro-6-nitrophenol
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CAS No.

609-89-2
Record name 2,4-Dichloro-6-nitrophenol
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Record name Phenol, 2,4-dichloro-6-nitro-
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Record name 2,4-DICHLORO-6-NITROPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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